N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide

Lipophilicity Drug-likeness Permeability

SAR studies requiring halogen-dependent lipophilicity control and unambiguous peripheral vs. central target engagement face significant scaffold-design risk. N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide (CAS 1396872-93-7) resolves this by providing a precisely characterized, single-scaffold probe: • XLogP3 = 3.7, TPSA = 70.8 Ų - anchors high-logP and BBB-threshold evaluations versus 2-fluorophenyl and des-furan analogs. • 2-Chlorophenyl carboxamide acts as a strong halogen-bond donor for crystallographic fragment screens. • Well-defined computed descriptors (XLogP3, TPSA, HBD/HBA) ensure reproducibility in QSAR and pharmacophore model training.

Molecular Formula C18H21ClN2O2S
Molecular Weight 364.89
CAS No. 1396872-93-7
Cat. No. B2383048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
CAS1396872-93-7
Molecular FormulaC18H21ClN2O2S
Molecular Weight364.89
Structural Identifiers
SMILESC1CN(CCC1CSCC2=CC=CO2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C18H21ClN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22)
InChIKeyXRPADXQNZLNDFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Physicochemical Profile


N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide (CAS 1396872-93-7) is a synthetic small-molecule piperidine-1-carboxamide derivative with the molecular formula C₁₈H₂₁ClN₂O₂S and a molecular weight of 364.9 g/mol [1]. The compound features a piperidine core N-substituted with a 2-chlorophenyl carboxamide and C4-substituted with a furan-2-ylmethylthio methyl group, combining an aryl halide, a heteroaromatic furan, a thioether linker, and a urea-like carboxamide in a single scaffold [1]. Computed physicochemical descriptors include XLogP3 of 3.7, topological polar surface area (TPSA) of 70.8 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1].

Scaffold combines 2-chlorophenyl carboxamide, furan-2-ylmethylthio methyl, and piperidine core for SAR exploration
Computed physicochemical descriptors (XLogP3, TPSA, rotatable bonds) available for in silico modeling workflows
Halogen-bonding potential from 2-chlorophenyl group supports crystallographic fragment screening studies

Why Generic Substitution Fails


The simultaneous presence of a 2-chlorophenyl carboxamide at the piperidine N1 position and a furan-2-ylmethylthio methyl group at the C4 position creates a unique topological and electronic profile that is absent in any single-feature analog. Removal of the 2-chlorophenyl group eliminates a key halogen-bond donor and lipophilic anchor; omission of the furan-2-ylmethylthio moiety removes both the heteroaromatic π-system and the thioether sulfur, which contributes to conformational flexibility, metabolic stability, and potential chalcogen-bonding interactions. Substitution of chlorine with fluorine (as in the 2-fluorophenyl analog) alters lipophilicity, steric bulk, and halogen-bonding capacity. These structural variations produce measurably different computed physicochemical descriptors—XLogP3, TPSA, rotatable bond count, and hydrogen-bonding capacity—that directly affect solubility, permeability, and target-binding potential [1]. Consequently, generic substitution without explicit property-matched comparator data risks introducing uncontrolled variables in any structure-activity relationship study or screening campaign.

2-Chlorophenyl to 2-fluorophenyl swap reduces lipophilicity and alters halogen-bond donor capacity, potentially changing target engagement profile
Removal of the furan-2-ylmethylthio group lowers TPSA by ~30 Ų, shifting permeability and CNS exposure predictions compared to the full scaffold
Analogs with fewer rotatable bonds may exhibit different conformational entropy penalties, affecting binding thermodynamics in screening assays

Computed Physicochemical Differentiation Evidence


Lipophilicity: Chlorophenyl vs. Fluorophenyl Analog

The target compound exhibits a computed XLogP3 of 3.7, reflecting the contribution of the 2-chlorophenyl substituent [1]. Substitution of chlorine with fluorine—a common isosteric replacement—is expected to reduce XLogP3 by approximately 0.4–0.8 log units based on the well-characterized Hansch π constants for aromatic Cl (+0.71) vs. F (+0.14) [2]. The resulting 2-fluorophenyl analog (CAS 1396758-15-8, MW 348.44 g/mol) is therefore predicted to be measurably less lipophilic, with implications for membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity (XLogP3)
Class-level
Target: 3.7 vs fluorophenyl analog: ~2.9–3.3 (estimated via Hansch π constants)
May support higher lipophilicity for hydrophobic binding pockets
Experimental logD₇.₄ may differ; confirm with direct measurement
Lipophilicity Drug-likeness Permeability Halogen substitution

Polar Surface Area: Des-Furan Analog Comparison

The target compound has a computed TPSA of 70.8 Ų, contributed primarily by the carboxamide oxygen and nitrogen atoms and the furan ring oxygen [1]. The des-furan analog N-(2-chlorophenyl)-4-methylpiperidine-1-carboxamide (CAS 60464-82-6, MW 252.74 g/mol) lacks the furan oxygen and thioether sulfur, resulting in a lower TPSA (estimated ~41 Ų based on fragment subtraction) [1][2]. This ~30 Ų difference places the two compounds on opposite sides of the commonly cited TPSA threshold of 60 Ų for favorable oral absorption, and well below vs. above the 70 Ų guideline for blood-brain barrier penetration.

Polar Surface Area
Context-dependent
TPSA 70.8 Ų vs des-furan analog ~41 Ų (fragment subtraction estimate)
TPSA > 60 Ų may reduce passive BBB penetration relative to simpler analogs
Verify with experimental PAMPA or Caco-2 permeability assays
Polar surface area Membrane permeability Oral bioavailability Blood-brain barrier

Rotatable Bonds and Conformational Entropy

The target compound possesses 5 rotatable bonds, primarily from the furan-2-ylmethylthio methyl linker (3 bonds) and the 2-chlorophenyl carboxamide attachment (2 bonds) [1]. In contrast, the simplest analog N-(2-chlorophenyl)piperidine-1-carboxamide has only 2 rotatable bonds, and N-(2-chlorophenyl)-4-methylpiperidine-1-carboxamide has 3 rotatable bonds. Each additional rotatable bond is estimated to impose an entropic penalty of approximately 0.5–1.5 kcal/mol upon target binding, based on the empirical relationship between conformational自由度 and binding free energy [2].

Rotatable Bonds
Reported
5 rotatable bonds vs 2–3 in simpler piperidine carboxamide analogs
More rotatable bonds may impose entropic penalty on target binding
Enthalpy-entropy compensation may occur; assess binding free energy
Conformational flexibility Binding entropy Ligand efficiency Rotatable bonds

Hydrogen Bonding and Drug-Likeness Compliance

The target compound has 1 hydrogen bond donor (carboxamide NH) and 3 hydrogen bond acceptors (carboxamide carbonyl O, furan ring O, and thioether S as a weak acceptor) [1]. This profile fully complies with the Lipinski Rule of Five (HBD ≤ 5, HBA ≤ 10) and the Veber criteria (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [2]. Compared to the 2-fluorophenyl analog, which shares the same HBD/HBA count, the distinguishing feature is the identity of the halogen—chlorine is a weaker hydrogen bond acceptor but a stronger halogen bond donor than fluorine, potentially enabling orthogonal molecular recognition modes not available to the fluoro analog [3].

Drug-likeness Compliance
Class-level
HBD=1, HBA=3, MW=364.9, XLogP3=3.7, TPSA=70.8 Ų (all within Lipinski/Veber cutoffs)
Fully complies with drug-likeness filters; chlorine atom provides distinct halogen-bonding character
Halogen-bond potential may confer selectivity not available with fluorophenyl analog
Hydrogen bonding Lipinski Rule of Five Drug-likeness Solubility

Recommended Research Application Scenarios


SAR Studies with Lipophilicity Gradients

When building a congeneric series to probe the effect of lipophilicity on target binding, the target compound (XLogP3 = 3.7) serves as the high-logP anchor point, while its 2-fluorophenyl analog provides a reduced-logP comparator [1]. This pair enables systematic evaluation of halogen-dependent lipophilicity effects without altering the core scaffold or the furan-2-ylmethylthio substituent.

Peripheral vs. CNS Target Selectivity Screening

The TPSA of 70.8 Ų positions the compound near the threshold for reduced BBB penetration, making it a useful tool for differentiating peripheral from central target engagement when compared against analogs with TPSA < 60 Ų (e.g., the des-furan methyl analog) [1]. Paired testing can reveal whether observed in vivo effects are peripherally or centrally mediated.

Halogen Bonding Probe for Fragment Screening

The 2-chlorophenyl moiety provides a stronger halogen-bond donor than the corresponding 2-fluorophenyl substituent, making the target compound a preferred probe for crystallographic fragment screens aimed at identifying halogen-bonding hot spots in protein binding sites [2]. This property is not available in the fluoro or des-halogen analogs.

Computational Modeling and Pharmacophore Validation

The well-defined computed descriptors (XLogP3, TPSA, rotatable bonds, HBD/HBA) from PubChem make this compound suitable for inclusion in computational QSAR or pharmacophore model training sets, where it can represent a mid-range lipophilicity, moderate-polarity scaffold with both aromatic halogen and heteroaromatic features [1].

Application
Selection Property
Validation Focus
Lipophilicity SAR studies
Halogen-dependent lipophilicity review
LogP-activity relationship interpretation
CNS penetration screening
TPSA-dependent permeability context
BBB penetration modeling review
Halogen bonding fragment screening
Halogen-bond donor capacity
Crystallographic hotspot mapping
QSAR model training
Computed physicochemical descriptors
Model representativeness validation
Quote Request

Request a Quote for N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.